molecular formula C11H20O3 B1353817 Ethyl 4-oxononanoate CAS No. 37174-92-8

Ethyl 4-oxononanoate

Cat. No.: B1353817
CAS No.: 37174-92-8
M. Wt: 200.27 g/mol
InChI Key: RHHOUINGCOVIBN-UHFFFAOYSA-N
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Description

Ethyl 4-oxononanoate is an organic compound with the molecular formula C11H20O3. It belongs to the family of esters and is characterized by the presence of an ethyl group attached to a 4-oxononanoate moiety. This compound is commonly used in various fields such as medical research, environmental research, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxononanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-oxononanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-oxononanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-oxononanoate involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-oxononanoate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific carbon chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 4-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHOUINGCOVIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498380
Record name Ethyl 4-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37174-92-8
Record name Ethyl 4-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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